2-Decaprenyl-6-methoxyphenol
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Overview
Description
2-decaprenyl-6-methoxyphenol is a member of phenols and an aromatic ether. It has a role as a human metabolite.
Scientific Research Applications
Thermochemical Properties and Hydrogen Bonding
2-Decaprenyl-6-methoxyphenol, as a structural fragment of methoxyphenols, is significant in studying the thermochemical properties and hydrogen bonding mechanisms. Methoxyphenols, including 2-methoxyphenol variants, exhibit strong intermolecular and intramolecular hydrogen bonds in condensed matter. Research involving thermochemical, FTIR-spectroscopic, and quantum-chemical studies of methoxyphenols reveals insights into their thermodynamic properties, such as standard molar enthalpies of formation and vaporization enthalpies. These studies contribute to understanding the substituent effects and hydrogen bonding in methoxyphenols, which can be applied in designing antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Atmospheric Reactivity and SOA Formation
The atmospheric reactivity of this compound derivatives like guaiacol (2-methoxyphenol) with hydroxyl radicals has implications for understanding biomass burning emissions and secondary organic aerosol (SOA) formation. Studies in simulation chambers show the formation of nitroguaiacol isomers as main oxidation products, contributing to the atmospheric chemistry of biomass-burning-derived compounds. Such research aids in identifying potential gas tracers for biomass burning emissions and understanding the environmental impact of methoxyphenols (Lauraguais et al., 2014).
Radical Scavenging and Biological Activity
Research into the dimerization of o-methoxyphenols, including structures similar to this compound, explores their radical-scavenging and biological activities. These compounds, used as antioxidants in the cosmetic and food industries, demonstrate potential in designing potent chemopreventive and anticancer agents through their enhanced radical-scavenging activities and biological effects, such as inhibiting nuclear factor (NF)-kappaB activation and cyclooxygenase-2 expression in cells (Fujisawa et al., 2005).
Properties
Molecular Formula |
C57H88O2 |
---|---|
Molecular Weight |
805.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C57H88O2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)43-44-55-41-22-42-56(59-12)57(55)58/h22-23,25,27,29,31,33,35,37,39,41-43,58H,13-21,24,26,28,30,32,34,36,38,40,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
InChI Key |
FYLLWSGFAAQKHU-GBBROCKZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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